molecular formula C12H13BrO B13089247 3-(3-Bromophenyl)cyclohexanone

3-(3-Bromophenyl)cyclohexanone

Cat. No.: B13089247
M. Wt: 253.13 g/mol
InChI Key: HMYZMRYNPAQIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)cyclohexanone ( 1379314-70-1) is an organic compound with the molecular formula C12H13BrO and a molecular weight of 253.14 g/mol . It features a cyclohexanone ring, a versatile scaffold in medicinal and organic chemistry, substituted at the 3-position with a 3-bromophenyl group . The bromine atom on the phenyl ring makes this compound a valuable intermediate in cross-coupling reactions, such as the Suzuki reaction, enabling the formation of new carbon-carbon bonds for the synthesis of more complex molecules . Cyclohexanone derivatives are widely used as building blocks in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials . Researchers may utilize this ketone in reactions such as reductions to alcohols, oxidations, or as a precursor in the synthesis of diverse heterocyclic systems. As a cyclohexanone derivative, it may also serve as a substrate for enzymatic studies, such as those involving cyclohexanone monooxygenase (CHMO) for biocatalytic applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

3-(3-bromophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H13BrO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10H,2,4,6,8H2

InChI Key

HMYZMRYNPAQIBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Phenylcyclohexanone Derivatives

One classical approach to synthesize 3-(3-Bromophenyl)cyclohexanone involves the bromination of phenylcyclohexanone or related cyclohexane-1,3-dione derivatives. The bromination is typically conducted using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the meta position of the phenyl ring.

  • Reagents: Bromine or NBS
  • Solvent: Dichloromethane or similar inert organic solvents
  • Conditions: Controlled temperature, often at room temperature or slightly below, to prevent overbromination
  • Purification: Recrystallization or chromatographic techniques to isolate the desired monobrominated product

This method is widely used for laboratory-scale synthesis and can be adapted for industrial scale with automation and precise control of reaction parameters to optimize yield and purity.

Multi-Step Catalytic Coupling Reactions

A more sophisticated synthetic route involves the coupling of bromophenyl precursors with cyclohexanone derivatives using transition metal catalysis:

  • Catalysts: Rhodium(I) complexes such as chlorobis(ethylene)rhodium(I) dimer combined with ligands like 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl
  • Additives: N,N,N',N'-Tetramethylethylenediamine (TMEDA)
  • Solvent: 1,2-Dimethoxyethane (DME)
  • Conditions: Inert atmosphere (argon or nitrogen), mild temperatures (~20 °C)
  • Reaction: Cross-coupling of 1-bromo-3-iodobenzene or related aryl halides with cyclohexanone derivatives to form the target compound

This method allows for regioselective synthesis with good functional group tolerance and is suitable for complex molecule construction.

Synthesis via 3-Bromocyclohex-2-enone Intermediate

A patented industrially relevant method synthesizes 3-bromocyclohex-2-enone, a key intermediate for this compound:

  • Starting Materials: 1,3-Cyclohexanedione, triphenylphosphine, carbon tetrabromide
  • Solvent: Toluene, hexane, or hexamethylene
  • Conditions: Inert gas atmosphere (nitrogen or argon), temperature range 0–70 °C, reaction time 2–12 hours
  • Procedure: Triphenylphosphine and carbon tetrabromide react with 1,3-cyclohexanedione in the solvent under inert atmosphere, followed by quenching and filtration
  • Purification: Silica gel column chromatography (eluent petroleum ether:ethyl acetate = 8:1) or vacuum distillation (78–82 °C at 1 mmHg)
  • Yield: High yields reported (up to 96%)

This method avoids the use of liquid bromine, enhancing safety and scalability. The intermediate can then be further functionalized to yield this compound.

Modular Synthesis via-Sigmatropic Rearrangement and Aldol Condensation

Recent research describes a modular synthetic approach for diaryl-substituted cyclohexenone acids, which can be adapted to synthesize this compound derivatives:

  • Starting Materials: Phenylpyruvate and suitable enones
  • Conditions: Microwave-assisted heating at 135 °C in alkaline tert-butanol or water
  • Mechanism: Involves hemiketal–oxy-Cope type-sigmatropic rearrangement followed by intramolecular aldol condensation or intermolecular aldol condensation-electrocyclization pathways
  • Yields: Up to 86% in organic solvents (favoring anti conformers), up to 98% in water (mixture of anti and syn conformers)
  • Advantages: High stereospecificity, tolerance to various functional groups, and potential for diverse substitution patterns

Although this method is more complex, it offers a route to stereochemically defined cyclohexanone derivatives including bromophenyl substitutions.

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Direct Bromination Bromine/NBS, DCM, controlled temp Moderate Simple, direct Risk of overbromination, regioselectivity issues
Catalytic Coupling (Rhodium catalysis) Rhodium(I) catalyst, TMEDA, DME, inert atmosphere Good High selectivity, mild conditions Requires expensive catalysts
3-Bromocyclohex-2-enone Intermediate 1,3-Cyclohexanedione, triphenylphosphine, CBr4, toluene/hexane 92–96 High yield, safe, scalable Multi-step, requires chromatography
Modular Sigmatropic Rearrangement Phenylpyruvate, enones, microwave, alkaline tert-butanol/water 86–98 Stereospecific, versatile Complex mechanism, specialized equipment
  • The catalytic coupling approach is well-documented for regioselective arylation of cyclohexanones but requires careful ligand and catalyst selection to optimize yields and selectivity.
  • The patented method using triphenylphosphine and carbon tetrabromide provides a safer alternative to direct bromination with liquid bromine, achieving high yields suitable for industrial production.
  • Microwave-assisted modular synthesis offers a promising stereochemical control but is more suited for research-scale synthesis due to equipment needs.
  • Direct bromination remains widely used but must be carefully controlled to avoid polybromination and side reactions.

The preparation of this compound can be achieved through several synthetic strategies ranging from classical bromination to advanced catalytic and modular methods. The choice of method depends on the scale, desired stereochemistry, safety considerations, and available resources. The patented triphenylphosphine/carbon tetrabromide method stands out for industrial applicability due to its safety and high yield. Catalytic coupling methods provide high selectivity for complex syntheses, while modular microwave-assisted approaches allow for stereochemical diversity in research settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted phenylcyclohexanones.

Scientific Research Applications

3-(3-Bromophenyl)cyclohexanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexanone moiety play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-Bromophenyl)cyclohexanone with structurally related cyclohexanone derivatives, focusing on physical properties, reactivity, and applications.

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features Reference
This compound* C₁₂H₁₃BrO 253.14 Not reported Not reported Meta-bromo substitution; potential for altered crystal packing due to weak interactions Inferred
3-Phenylcyclohexanone C₁₂H₁₄O 174.24 Not reported Not reported Phenyl substitution; used in fragrance analysis (RI comparison in GC-MS)
3-(2-Pyridinyl)cyclohexanone C₁₁H₁₃NO 175.23 Not reported Not reported Pyridine ring enhances polarity; potential coordination sites for catalysis
β-Cyclohexanone C₆H₁₀O₂ 114.14 45 22 Water-soluble; optical rotation = -17.5°
3-Bromocyclohexene C₆H₉Br 161.04 Not reported 57–58 (12 mmHg) Unsaturated analog; higher volatility under reduced pressure

Notes:

  • Crystal packing differences are observed even in closely related bis-substituted benzylidene cyclohexanones (e.g., nitro vs. methyl substituents), suggesting weak intermolecular interactions (e.g., halogen bonding in brominated derivatives) dominate solid-state behavior .
  • The bromine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs like 3-phenylcyclohexanone.

Key Research Findings and Gaps

Crystallography: Bis-substituted benzylidene cyclohexanones lack isomorphism despite structural similarity, highlighting the role of substituents in crystal packing . Bromine’s polarizability may further influence this behavior.

Industrial Relevance: Cyclohexanone derivatives are pivotal in nylon production. Brominated analogs could serve as flame retardants or specialty monomers, though toxicity data are lacking .

Biological Potential: Halogenated cyclohexanones are underexplored in drug discovery. The bromine atom’s ability to enhance lipophilicity and target binding warrants further study .

Limitations: Direct data on this compound are absent in the evidence. Properties and reactivity are inferred from analogs, necessitating experimental validation.

Biological Activity

3-(3-Bromophenyl)cyclohexanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexanone ring substituted with a 3-bromophenyl group. Its molecular formula is C13H13BrO, and it possesses a molecular weight of approximately 273.15 g/mol. The presence of the bromine atom enhances its lipophilicity, which can influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The bromine substitution can enhance the compound's ability to penetrate microbial membranes, potentially leading to increased efficacy.
  • Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of intrinsic pathways.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for the survival of pathogenic bacteria and cancer cells, thereby disrupting their metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several cyclohexanone derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting potential use as an antibacterial agent .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MDA-MB-231) revealed that this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. The compound was found to induce apoptosis through caspase activation .
  • Mechanism Elucidation : Molecular docking studies have suggested that this compound interacts with key targets involved in cell proliferation and survival pathways. These studies provide insights into the structure-activity relationship (SAR), highlighting the importance of the bromine atom in enhancing binding affinity .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other cyclohexanone derivatives:

CompoundAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
This compoundYesLow µMApoptosis induction, enzyme inhibition
4-(4-Chlorophenyl)cyclohexanoneModerateModerate µMMetabolic disruption
2-(2-Nitrophenyl)cyclohexanoneYesHigh µMReactive oxygen species generation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.